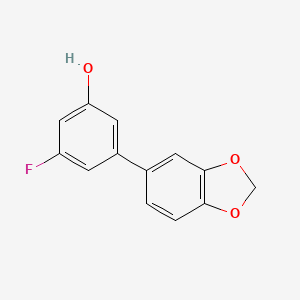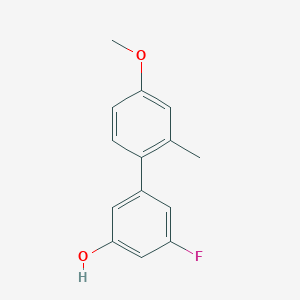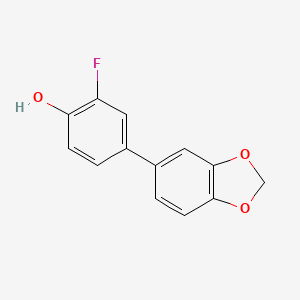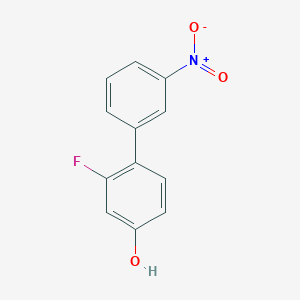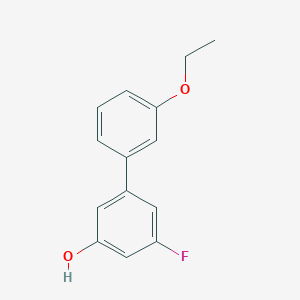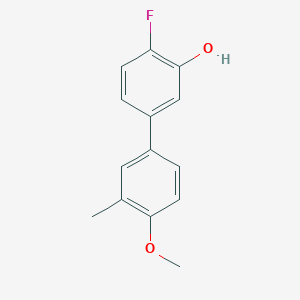
2-Fluoro-5-(2-methylthiophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-(2-methylthiophenyl)phenol, 95% (2-F5MTP) is a highly purified, high-purity, fluorinated phenol derivative that has been used in various scientific research applications, including in laboratory experiments, for its biochemical and physiological effects. It is a synthetic compound that is known to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Aplicaciones Científicas De Investigación
2-Fluoro-5-(2-methylthiophenyl)phenol, 95% has been used in a variety of scientific research applications, including as a probe for the study of cytochrome P450 enzymes, as a substrate for the study of drug metabolism, as a substrate for the study of protein-protein interactions, and as an inhibitor of enzyme activity. It has also been used in the study of the structure and function of cell membranes, as well as in the study of the effects of drugs on the nervous system.
Mecanismo De Acción
2-Fluoro-5-(2-methylthiophenyl)phenol, 95% has been shown to act as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other xenobiotics. It has also been found to act as an inhibitor of protein-protein interactions, which can affect the structure and function of cell membranes. Additionally, it has been found to act as an inhibitor of enzyme activity, which can affect the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
2-Fluoro-5-(2-methylthiophenyl)phenol, 95% has been found to have anti-inflammatory, anti-cancer, and anti-viral effects. It has been shown to inhibit the growth of tumor cells, to reduce inflammation, and to inhibit the replication of viruses. Additionally, it has been found to have an effect on the nervous system, as it has been shown to reduce anxiety and to improve cognitive performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using 2-Fluoro-5-(2-methylthiophenyl)phenol, 95% in laboratory experiments is its high purity, which allows for more accurate results. Additionally, its low cost and availability make it an attractive option for researchers. However, there are some limitations to using 2-Fluoro-5-(2-methylthiophenyl)phenol, 95% in laboratory experiments, such as its low solubility in water and its potential to cause skin irritation.
Direcciones Futuras
There are a number of potential future directions for 2-Fluoro-5-(2-methylthiophenyl)phenol, 95% research. These include further investigation into its anti-inflammatory, anti-cancer, and anti-viral effects, as well as its effects on the nervous system. Additionally, further research into its ability to inhibit cytochrome P450 enzymes, protein-protein interactions, and enzyme activity could lead to new therapeutic applications. Finally, further investigation into its solubility, toxicity, and potential for skin irritation could lead to improved safety protocols for laboratory experiments.
Métodos De Síntesis
2-Fluoro-5-(2-methylthiophenyl)phenol, 95% is synthesized from 2-fluoro-5-methylthiophenol (2-F5MT) and phenol, via a Friedel-Crafts alkylation reaction. In this reaction, an alkyl halide is reacted with an aromatic compound in the presence of a Lewis acid. The resulting alkylated product is then purified by column chromatography. The overall yield of the reaction is typically around 95%.
Propiedades
IUPAC Name |
2-fluoro-5-(2-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c1-16-13-5-3-2-4-10(13)9-6-7-11(14)12(15)8-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTMYMUTMOWRBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



